Cas no 1515615-16-3 (3-amino-3-(pyrimidin-4-yl)propan-1-ol)

3-Amino-3-(pyrimidin-4-yl)propan-1-ol is a versatile heterocyclic compound featuring both amino and hydroxyl functional groups attached to a pyrimidine core. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of the pyrimidine ring enhances its potential as a building block for nucleoside analogs and kinase inhibitors. Its bifunctional nature allows for selective modifications, enabling tailored applications in medicinal chemistry. The compound exhibits good solubility in polar solvents, facilitating its use in solution-phase reactions. Its stability under standard conditions further ensures reliable performance in synthetic workflows.
3-amino-3-(pyrimidin-4-yl)propan-1-ol structure
1515615-16-3 structure
Product name:3-amino-3-(pyrimidin-4-yl)propan-1-ol
CAS No:1515615-16-3
MF:C7H11N3O
Molecular Weight:153.181740999222
CID:6377626
PubChem ID:65240133

3-amino-3-(pyrimidin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(pyrimidin-4-yl)propan-1-ol
    • 1515615-16-3
    • CS-0355183
    • EN300-1846944
    • AKOS014574697
    • インチ: 1S/C7H11N3O/c8-6(2-4-11)7-1-3-9-5-10-7/h1,3,5-6,11H,2,4,8H2
    • InChIKey: MZCLBRRZAQHCRU-UHFFFAOYSA-N
    • SMILES: C(C1=NC=NC=C1)(N)CCO

計算された属性

  • 精确分子量: 153.090211983g/mol
  • 同位素质量: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.2
  • トポロジー分子極性表面積: 72Ų

じっけんとくせい

  • 密度みつど: 1.204±0.06 g/cm3(Predicted)
  • Boiling Point: 338.3±27.0 °C(Predicted)
  • 酸度系数(pKa): 14.79±0.10(Predicted)

3-amino-3-(pyrimidin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1846944-0.1g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
0.1g
$993.0 2023-09-19
Enamine
EN300-1846944-5.0g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
5g
$3396.0 2023-06-02
Enamine
EN300-1846944-1.0g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
1g
$1172.0 2023-06-02
Enamine
EN300-1846944-5g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
5g
$3273.0 2023-09-19
Enamine
EN300-1846944-10.0g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
10g
$5037.0 2023-06-02
Enamine
EN300-1846944-0.05g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
0.05g
$948.0 2023-09-19
Enamine
EN300-1846944-2.5g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
2.5g
$2211.0 2023-09-19
Enamine
EN300-1846944-0.25g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
0.25g
$1038.0 2023-09-19
Enamine
EN300-1846944-0.5g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
0.5g
$1084.0 2023-09-19
Enamine
EN300-1846944-1g
3-amino-3-(pyrimidin-4-yl)propan-1-ol
1515615-16-3
1g
$1129.0 2023-09-19

3-amino-3-(pyrimidin-4-yl)propan-1-ol 関連文献

3-amino-3-(pyrimidin-4-yl)propan-1-olに関する追加情報

3-Amino-3-(Pyrimidin-4-Yl)Propan-1-Ol: A Comprehensive Overview

3-Amino-3-(pyrimidin-4-yl)propan-1-ol, also known by its CAS number 1515615-16-3, is a versatile organic compound with significant applications in various fields, particularly in pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which combines an amino group, a pyrimidine ring, and a hydroxyl group in a single molecule. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.

The pyrimidine ring in 3-amino-3-(pyrimidin-4-yl)propan-1-ol is a key feature that contributes to its biological activity. Pyrimidine derivatives are well-known for their role in nucleic acids and are extensively studied for their potential in drug discovery. Recent studies have highlighted the ability of this compound to act as a building block in the synthesis of complex molecules, including antiviral agents and anticancer drugs. Its ability to form hydrogen bonds due to the hydroxyl and amino groups further enhances its utility in medicinal chemistry.

One of the most promising applications of 3-amino-3-(pyrimidin-4-yl)propan-1-ol is in the development of targeted therapies. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds. For instance, it has been used to create analogs that exhibit selective inhibition against certain enzymes involved in disease pathways. These findings underscore its importance as a valuable precursor in drug design.

The synthesis of 3-amino-3-(pyrimidin-4-yl)propan-1-ol involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have made the synthesis more efficient and scalable. For example, the use of transition metal catalysts has enabled the formation of the pyrimidine ring with high yield and purity. These improvements have facilitated its production on an industrial scale, making it accessible for various research and commercial applications.

In addition to its role as an intermediate, 3-amino-3-(pyrimidin-4-y)l)propan-1-ol) has been investigated for its direct biological effects. Studies have shown that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for further exploration in therapeutic development.

The versatility of this compound is further demonstrated by its use in click chemistry and other modular synthesis strategies. Its functional groups allow for easy modification, enabling researchers to create libraries of related compounds for high-throughput screening. This approach has significantly accelerated the discovery process for new drug candidates.

In conclusion, CAS No 1515615-16-3, or 3-amino-(pyrimidin strong>-< strong >4- strong > yl ) propan - 1 - ol , stands out as a critical molecule in modern chemical research . Its unique structure , combined with recent advances in synthetic methods and biological applications , positions it as an essential tool for advancing drug discovery and chemical innovation . As research continues to uncover new potentials , this compound will undoubtedly play an even greater role in shaping the future of pharmaceutical science .

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